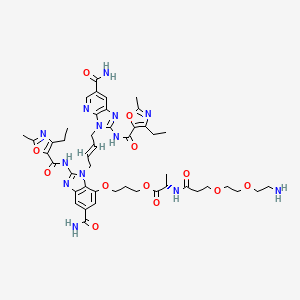

STING agonist-20-Ala-amide-PEG2-C2-NH2

Description

The Role of the STING Pathway in Innate Immunity and Disease Contexts

The STING pathway is a fundamental signaling cascade within the innate immune system, our body's first line of defense against pathogens. medchemexpress.com It acts as a crucial sensor for the presence of cytosolic DNA, which can originate from invading viruses and bacteria, or from damaged host cells. nih.govuniversityofcalifornia.edu When foreign or misplaced DNA is detected in the cell's cytoplasm, it triggers the enzyme cyclic GMP-AMP synthase (cGAS) to produce a signaling molecule called cyclic GMP-AMP (cGAMP). nih.govbiorxiv.org This cGAMP molecule then binds to and activates the STING protein, which is located on the membrane of the endoplasmic reticulum. biorxiv.org

Once activated, STING undergoes a conformational change and translocates to the Golgi apparatus. nih.gov This initiates a downstream signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. universityofcalifornia.edubiorxiv.org These molecules play a pivotal role in orchestrating an immune response, including the recruitment and activation of various immune cells like T cells, natural killer (NK) cells, and dendritic cells, which are essential for clearing infections and eliminating abnormal cells. universityofcalifornia.edu

The significance of the STING pathway extends beyond its role in fighting infections. Dysregulation of this pathway has been implicated in a range of diseases. For instance, chronic activation of the STING pathway by self-DNA can contribute to autoimmune and autoinflammatory conditions. bioworld.com Conversely, in the context of cancer, the STING pathway is a key player in anti-tumor immunity. nih.govuniversityofcalifornia.edu The presence of tumor-derived DNA in the cytoplasm of immune cells within the tumor microenvironment can activate the STING pathway, leading to an immune response against the cancer. researchgate.net This has made the STING pathway a highly attractive target for cancer immunotherapy. nih.gov

Evolution of STING Agonist Research and Therapeutic Modalities

The recognition of the STING pathway's central role in immunity has spurred intensive research into developing molecules that can artificially activate it, known as STING agonists. nih.gov Early research focused on cyclic dinucleotides (CDNs), which are the natural ligands of STING. nih.gov This led to the development of synthetic CDN analogues with improved stability and potency. nih.gov While these first-generation STING agonists showed promise in preclinical models, their clinical application has been limited by factors such as poor membrane permeability and the need for direct intratumoral injection. bioworld.comnih.gov

These limitations prompted the evolution of STING agonist research towards the development of non-CDN small molecules. nih.gov These smaller, non-nucleotide-based compounds offer the potential for improved drug-like properties, including better cell permeability and the possibility of systemic administration. biorxiv.org The development of these small molecule agonists has involved various strategies, including high-throughput screening and structure-based drug design. nih.govnih.gov

More recently, research has focused on innovative delivery strategies to enhance the therapeutic window of STING agonists. These include the development of antibody-drug conjugates (ADCs), where a STING agonist is linked to an antibody that specifically targets tumor cells. bioworld.comnih.gov This approach, which has led to the creation of immune-stimulating antibody conjugates (ISACs), aims to deliver the STING agonist directly to the tumor microenvironment, thereby maximizing its anti-tumor effects while minimizing systemic side effects. nih.govbiointron.compatsnap.com Other novel therapeutic modalities being explored include the use of engineered bacteria and exosomes to deliver STING agonists to tumors. nih.gov

Significance of Small Molecule STING Agonists and Scaffold Design in Research

The development of small molecule STING agonists represents a significant advancement in the field, offering several advantages over their CDN-based predecessors. nih.govbiorxiv.org Their smaller size and non-nucleotide nature can lead to improved pharmacokinetic properties, such as better absorption and distribution in the body. biorxiv.org This opens up the possibility of oral or intravenous administration, which is less invasive and more practical for clinical use than intratumoral injections. bioworld.comresearchgate.net

Scaffold design is a critical aspect of developing effective small molecule STING agonists. The scaffold is the core chemical structure upon which various chemical groups can be added or modified to optimize the molecule's properties. Researchers have explored a variety of chemical scaffolds to identify those that can effectively bind to and activate the STING protein. nih.govnih.gov The design process often involves a combination of computational modeling, chemical synthesis, and biological testing to understand the structure-activity relationship (SAR) – how the chemical structure of a molecule relates to its biological activity. nih.govresearchgate.net

Through SAR studies, researchers can identify which parts of the scaffold are essential for STING binding and activation, and which parts can be modified to improve properties like potency, selectivity, and metabolic stability. nih.govresearchgate.net For example, the discovery of amidobenzimidazole (ABZI) as a non-CDN STING agonist scaffold was a significant breakthrough. nih.gov Further modifications of the ABZI scaffold have led to the development of more potent and systemically active STING agonists. nih.gov The design of these scaffolds is a dynamic area of research, with new and diverse chemical structures continually being explored to create the next generation of STING-targeting therapeutics. nih.govnih.gov

Positioning of STING agonist-20-Ala-amide-PEG2-C2-NH2 as a Research Tool and Precursor

This compound is a synthetic compound that serves as a valuable tool in the ongoing research and development of STING-based immunotherapies. medchemexpress.comglpbio.com It is classified as an active scaffold, meaning it possesses the core structure necessary for STING activation and can be used as a starting point for creating more complex molecules. medchemexpress.comsmolecule.com

The primary application of this compound is in the synthesis of immune-stimulating antibody conjugates (ISACs). medchemexpress.comglpbio.comglpbio.com The "-Ala-amide-PEG2-C2-NH2" portion of its name denotes a linker. This linker contains an alanine (B10760859) (Ala) amino acid, a polyethylene (B3416737) glycol (PEG2) spacer, and a C2 amine group (NH2). This specific linker structure is designed to be attached to an antibody that targets a specific protein on the surface of cancer cells. nih.govbiointron.com The PEGylation, or the inclusion of the PEG2 unit, is a common strategy in drug design to improve a molecule's solubility and stability. nih.govsmolecule.compharmtech.com

By conjugating this compound to a tumor-targeting antibody, researchers can create an ISAC that delivers the STING agonist directly to the tumor site. nih.govbiointron.compatsnap.com This targeted delivery is intended to activate the STING pathway predominantly within the tumor microenvironment, thereby stimulating a localized anti-tumor immune response while minimizing potential side effects that could arise from systemic STING activation. bioworld.com Therefore, this compound is not typically used as a standalone therapeutic but rather as a crucial building block or precursor for the development of these more advanced, targeted immunotherapies for cancer research. medchemexpress.comglpbio.comsmolecule.com

| Property | Description | Source |

| Compound Name | This compound | medchemexpress.comglpbio.comglpbio.com |

| Compound Type | Active Scaffold, STING Agonist | medchemexpress.comsmolecule.com |

| Primary Application | Synthesis of Immune-Stimulating Antibody Conjugates (ISACs) | medchemexpress.comglpbio.comglpbio.com |

| Key Structural Features | Alanine-amide, PEG2 linker, C2 amine group | smolecule.com |

| Function in Research | Research tool and precursor for developing targeted cancer immunotherapies | medchemexpress.comglpbio.comsmolecule.com |

Properties

Molecular Formula |

C46H57N13O12 |

|---|---|

Molecular Weight |

984.0 g/mol |

IUPAC Name |

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate |

InChI |

InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1 |

InChI Key |

SMHIUUMWALWYLI-DRUWVYPFSA-N |

Isomeric SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN |

Canonical SMILES |

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Sting Agonist 20 Ala Amide Peg2 C2 Nh2

Direct Interaction with STING Protein and Conformational Dynamics

The activation of the STING pathway is initiated by the direct binding of an agonist to the STING protein, which is primarily located on the endoplasmic reticulum (ER). This interaction triggers a series of conformational changes that are essential for downstream signaling.

Binding Site Analysis and Affinity

STING agonist-20-Ala-amide-PEG2-C2-NH2 is a non-cyclic dinucleotide (non-CDN) agonist. Its core structure is designed to interact with the ligand-binding domain (LBD) of the STING protein. The alanine-amide-PEG2-C2-NH2 portion of the molecule serves as a linker system, facilitating its conjugation to an antibody while ensuring it can be efficiently cleaved and released within the target cell. acs.org The functional activity of the agonist is realized once it is released from the antibody conjugate. acs.org

The development of this class of agonists involved extensive structure-activity relationship (SAR) studies to optimize binding affinity to the STING protein. While specific binding affinity data for the fully conjugated form is not detailed, the foundational research on related payloads demonstrates potent activity in cell-based assays. For instance, precursor and related agonist platforms have shown significant activity in in vitro co-culture assays, indicating effective engagement with the STING protein. acs.org

Induction of STING Dimerization and Oligomerization

Upon binding of an agonist, the STING protein undergoes a significant conformational change, leading to the formation of dimers and higher-order oligomers. This process is a hallmark of STING activation. The design of this compound is based on agonist platforms that have been optimized to effectively induce this dimerization and oligomerization. The dimeric nature of the STING protein is crucial for its subsequent translocation from the ER.

Impact on STING Localization and Trafficking within Cellular Compartments

The oligomerization of STING triggers its translocation from the endoplasmic reticulum to the Golgi apparatus. This relocalization is a critical step in the signaling cascade as it brings the activated STING protein into proximity with downstream signaling molecules. The design of this compound as part of an ISAC ensures that the agonist is delivered intracellularly, allowing it to access and activate STING at the ER, thereby initiating this essential trafficking process. acs.org

Downstream Signaling Cascade Activation

The activation and translocation of the STING protein initiates a well-defined downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines.

Recruitment and Phosphorylation of TBK1

Once localized to the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). This recruitment leads to the autophosphorylation and activation of TBK1. The linker and payload system of which this compound is a part has been shown to effectively activate downstream signaling, as evidenced by robust myeloid activation in preclinical models. acs.org This indicates successful recruitment and activation of TBK1.

Phosphorylation and Nuclear Translocation of IRF3

Activated TBK1 then phosphorylates the transcription factor, interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it drives the transcription of a host of immune-stimulatory genes, most notably type I interferons. The efficacy of ISACs utilizing this STING agonist platform in eliciting durable anti-tumor immunity in preclinical models provides strong evidence for the successful phosphorylation and nuclear translocation of IRF3, leading to a potent, localized immune response. acs.org

Transcriptional Upregulation of Type I Interferons (IFN-I) and Pro-Inflammatory Cytokines (e.g., IP-10, IL-6, TNF-α)

Activation of the STING pathway by this compound leads to the phosphorylation of STING and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of a host of genes, most notably Type I interferons (IFN-α and IFN-β).

In addition to Type I interferons, this signaling cascade also initiates the production of a variety of pro-inflammatory cytokines and chemokines through the activation of other transcription factors, such as NF-κB. Preclinical studies have demonstrated that stimulation with STING agonists, including scaffolds related to this compound, results in the robust secretion of cytokines critical for shaping the anti-tumor immune response. These include, but are not limited to, Interferon-gamma-inducible protein 10 (IP-10, also known as CXCL10), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

Experimental data from studies involving related STING agonist constructs within the same developmental platform show a clear dose-dependent increase in the secretion of these key cytokines from immune cells. For instance, in co-culture assays designed to assess immune activation, the introduction of STING agonist-bearing antibody-drug conjugates leads to a significant upregulation of IFN-β, CXCL10, IL-6, and TNF-α. This cytokine milieu is instrumental in recruiting and activating various immune cells, thereby fostering a pro-inflammatory tumor microenvironment conducive to tumor rejection.

Table 1: Cytokine Induction by a Related STING Agonist Platform Data presented here is illustrative of the activity of the platform to which this compound belongs, as detailed in patent literature. Specific values for the unconjugated compound are not publicly available.

| Cytokine | Fold Increase Over Control (Illustrative) | Role in Anti-Tumor Immunity |

| IFN-β | High | Promotes dendritic cell maturation, enhances T-cell cross-priming, and has direct anti-proliferative effects on tumor cells. |

| IP-10 (CXCL10) | Very High | A potent chemoattractant for T cells, NK cells, and monocytes, facilitating their infiltration into the tumor. |

| IL-6 | Moderate to High | Plays a complex role, but in the context of STING activation, it can contribute to T-cell activation and differentiation. |

| TNF-α | High | Induces tumor cell death, promotes inflammation, and enhances the function of various immune cells. |

Cellular Responses Elicited by this compound

The profound cytokine and chemokine storm initiated by this compound triggers a cascade of cellular responses that are fundamental to its anti-tumor efficacy. These responses primarily involve the activation and mobilization of the cellular arm of the immune system.

Activation and Maturation of Antigen-Presenting Cells (APCs), particularly Dendritic Cells and Macrophages

Antigen-presenting cells, with dendritic cells (DCs) and macrophages at the forefront, are primary targets of STING agonists. The Type I interferons and other cytokines produced upon STING activation act as powerful maturation signals for these cells. In their immature state, DCs are adept at capturing antigens but are poor at stimulating T cells. Upon receiving maturation signals, they undergo a series of phenotypic and functional changes.

Specifically, DCs upregulate the expression of co-stimulatory molecules such as CD80, CD86, and CD40, and the major histocompatibility complex (MHC) class I and II molecules. This enhanced expression is critical for their ability to effectively present tumor-associated antigens to naive T cells. Similarly, macrophages exposed to STING agonists differentiate into a pro-inflammatory M1-like phenotype, characterized by enhanced phagocytic activity and the production of inflammatory cytokines.

Table 2: Markers of APC Activation Induced by STING Agonists This table represents typical changes observed in APCs following STING pathway activation.

| Cell Type | Upregulated Surface Marker | Functional Consequence |

| Dendritic Cells | CD80, CD86, CD40 | Enhanced co-stimulation of T cells. |

| MHC Class I & II | Increased antigen presentation to CD8+ and CD4+ T cells, respectively. | |

| CCR7 | Migration to lymph nodes to prime T cells. | |

| Macrophages | CD86 | Increased co-stimulatory capacity. |

| iNOS | Production of nitric oxide, contributing to cytotoxic activity. |

Impact on Immune Cell Phenotypes and Functional Profiles

The influence of this compound extends beyond APCs to a broad range of immune cells. The cytokine environment it fosters promotes the activation and effector functions of Natural Killer (NK) cells, which are crucial for direct tumor cell lysis. The production of chemokines like CXCL10, as previously mentioned, is instrumental in recruiting a diverse population of immune cells to the tumor site, thereby altering the composition of the tumor microenvironment from an immunosuppressive to an immunologically "hot" state. This shift in the immune landscape is a hallmark of effective immunotherapy.

Modulation of T-cell Priming and Effector Function in Preclinical Models

A key consequence of the activation and maturation of dendritic cells by this compound is the enhanced priming of tumor-specific T cells. Mature DCs, laden with tumor antigens, migrate to draining lymph nodes where they present these antigens to naive CD4+ and CD8+ T cells. The high levels of co-stimulatory molecules on the DC surface provide the necessary "signal 2" for robust T-cell activation and proliferation.

This leads to the generation of a potent army of effector T cells that can recognize and eliminate tumor cells. Furthermore, the inflammatory milieu created by the STING agonist promotes the differentiation of CD8+ T cells into cytotoxic T lymphocytes (CTLs) and CD4+ T cells into T helper 1 (Th1) cells, which are critical for coordinating the anti-tumor immune response. Preclinical models utilizing STING agonist-based ISACs have demonstrated the induction of durable anti-tumor activity, which is largely dependent on the generation of a robust T-cell response.

Apoptosis or Pyroptosis Induction in Specific Cell Types (Mechanistic Aspects)

While the primary anti-tumor effect of STING agonists is mediated through the activation of the immune system, there is also evidence that STING signaling can directly induce cell death in certain cell types, including some cancer cells. The STING protein itself has been implicated in apoptotic signaling pathways. Prolonged or hyper-activation of the STING pathway can lead to cellular stress and the initiation of programmed cell death.

The exact mechanisms are multifaceted and can involve the induction of pro-apoptotic genes downstream of IRF3 and NF-κB. In some contexts, STING activation can also trigger pyroptosis, a highly inflammatory form of programmed cell death, which further contributes to the release of danger signals and the amplification of the immune response. The extent to which this compound directly induces apoptosis or pyroptosis in tumor cells, as opposed to immune-mediated killing, is an area of ongoing investigation.

Preclinical Investigation of Sting Agonist 20 Ala Amide Peg2 C2 Nh2 Efficacy

In Vitro Efficacy Studies

In vitro studies are the foundational step in evaluating the biological activity of a novel STING agonist. These experiments utilize cultured cells to confirm pathway activation, characterize the downstream cellular responses, and assess the compound's potential to modulate immune cell functions.

Cell Line Models for STING Activation and Cytokine Induction Assays

Cell line models are indispensable tools for the initial screening and mechanistic evaluation of STING agonists. Immortalized cell lines, such as macrophage lines (e.g., J774A.1, THP-1) or specific cancer cell lines (e.g., B16-F10 melanoma), are commonly used. nih.gov THP-1 reporter cells, which are engineered to express a reporter gene like luciferase under the control of an IRF3-dependent promoter, are particularly useful for quantifying STING pathway activation. nih.gov

The primary goal of these assays is to measure the induction of key downstream signaling molecules and cytokines following exposure to the agonist. Activation of the STING pathway leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). nih.govnih.gov The subsequent production of type I interferons (IFN-β) and other pro-inflammatory cytokines is a hallmark of a functional STING response. nih.gov

Below is a representative data table illustrating cytokine induction in a macrophage cell line stimulated by a STING agonist.

Table 1: Representative Cytokine Induction by a STING Agonist in J774A.1 Macrophage Cells

| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - STING Agonist Treated | Fold Change |

|---|---|---|---|

| IFN-β | < 10 | 1,500 | > 150 |

| TNF-α | 25 | 2,200 | 88 |

| IL-6 | 15 | 1,800 | 120 |

| CXCL10 | 50 | 4,500 | 90 |

This table contains illustrative data based on typical results from STING agonist studies and does not represent specific findings for STING agonist-20-Ala-amide-PEG2-C2-NH2.

Primary Immune Cell Culture Systems for Functional Assessment

To assess the functional consequences of STING activation in a more physiologically relevant context, primary immune cells are isolated directly from human or animal tissues. nih.gov Peripheral blood mononuclear cells (PBMCs), which contain a mix of lymphocytes and monocytes, and bone marrow-derived macrophages (BMMs) or dendritic cells (DCs) are frequently used systems. nih.gov Unlike immortalized cell lines, primary cells more closely reflect the responses of immune cells in vivo.

Functional assessments in these systems include measuring cytokine secretion, cellular activation, and maturation. For instance, treating human PBMCs with a potent STING agonist can stimulate the production of IFN-β. nih.gov In DCs, STING activation is expected to upregulate cell surface markers associated with maturation and antigen presentation, such as CD80, CD86, and MHC class II. This maturation is critical for their ability to prime naive T cells and initiate an adaptive immune response. nih.gov

Gene Expression Profiling and Proteomic Analysis of Cellular Responses

To gain a comprehensive, unbiased understanding of the cellular response to a STING agonist, global analysis techniques like gene expression profiling (e.g., RNA sequencing) and proteomics are employed. These methods provide a snapshot of the thousands of genes and proteins that are altered following compound treatment.

Gene expression analysis can reveal the upregulation of entire networks of interferon-stimulated genes (ISGs), chemokine genes, and other immune-related pathways. biorxiv.org Similarly, global proteomic analyses of macrophages have shown that STING activation affects proteins involved in critical cellular processes such as kinase and phosphatase signaling, ubiquitination, and phagocytosis. nih.gov Such studies can uncover novel mechanisms of action and provide a rationale for combining STING agonists with other therapies. nih.gov For example, proteomic studies comparing STING-positive and STING-negative macrophage cell lines have identified specific pathways regulated by STING signaling. nih.gov

Assessment of Immune Cell Interaction and Antigen Presentation in Co-Culture Models

The ultimate goal of a STING agonist in cancer immunotherapy is to drive a T cell-mediated attack on tumor cells. This requires effective communication between different immune cell types, particularly between antigen-presenting cells (APCs) like dendritic cells and T cells. Co-culture models are designed to mimic these interactions in vitro.

In a typical setup, DCs are treated with a STING agonist while being fed tumor-associated antigens. These "primed" DCs are then co-cultured with T cells. The activation and proliferation of antigen-specific T cells are then measured, often by quantifying IFN-γ production via ELISpot assays. nih.gov Studies have shown that STING agonists can enhance the cross-presentation of antigens by DCs, a process essential for inducing CD8+ T cell responses against tumors. nih.gov Furthermore, co-cultures of cancer cells and PBMCs can be used to demonstrate that targeted delivery of a STING agonist, for example via an antibody-drug conjugate, can lead to potent cytokine induction. nih.gov

In Vivo Preclinical Model Systems

Following successful in vitro characterization, the STING agonist is advanced into in vivo models to evaluate its efficacy and immune-modulating properties within a complex biological system.

Evaluation in Murine Models of Immune Response Modulation

Syngeneic mouse tumor models are the gold standard for the preclinical in vivo evaluation of cancer immunotherapies. In these models, mouse cancer cells (e.g., B16-F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer) are implanted into immunocompetent mice of the same genetic background. nih.govnih.gov This setup allows for the study of the interaction between the therapeutic agent, the tumor, and a fully functional immune system.

Evaluation in these models typically involves administering the STING agonist and monitoring tumor growth over time. A successful outcome is characterized by significant tumor growth inhibition or complete tumor regression. nih.gov Beyond monitoring the primary tumor, these models are used to assess the induction of a systemic, tumor-specific immune response. This can be demonstrated by an increase in tumor-antigen-specific T cells in the spleen and lymph nodes. nih.govnih.gov Furthermore, analysis of the tumor microenvironment often reveals increased infiltration of cytotoxic CD8+ T cells and natural killer (NK) cells, along with a decrease in immunosuppressive cells like regulatory T cells (Tregs). nih.govnih.gov

The table below shows representative findings on tumor growth inhibition from a murine study using a STING agonist.

Table 2: Representative In Vivo Efficacy of a STING Agonist in a B16-F10 Murine Melanoma Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Change in Tumor Volume vs. Control | Number of Tumor-Free Mice |

|---|---|---|---|

| Vehicle Control | 910 | N/A | 0 / 10 |

| STING Agonist | 77 | -91.5% | 6 / 10 |

This table is based on representative data from published studies on STING agonists like 2'3'-cGAMP and does not represent specific findings for this compound. nih.gov

These preclinical investigations are essential for establishing the proof-of-concept for a novel STING agonist and provide the scientific rationale for its further development.

Assessment of Immunological Remodeling in Tumor Microenvironments

The targeted delivery of a STING agonist via an ISAC leads to significant remodeling of the tumor microenvironment (TME), transforming it from an immunosuppressive to an immunologically active state. elsevierpure.compnas.org In preclinical studies using a syngeneic mouse tumor model, treatment with a STING agonist-ADC (Antibody-Drug Conjugate) demonstrated a profound impact on the cellular and cytokine landscape within the tumor. pnas.org

One of the key changes observed is the polarization of tumor-associated macrophages (TAMs) from an M2 phenotype, which is typically associated with tumor promotion, to an M1 phenotype that supports anti-tumor immunity. nih.govpnas.org This shift is critical for creating a pro-inflammatory environment conducive to tumor rejection.

Furthermore, the administration of the STING agonist-ADC resulted in a significant increase in the levels of various pro-inflammatory cytokines and chemokines within the tumor. pnas.org These signaling molecules are instrumental in recruiting and activating various immune cells. The table below summarizes the observed changes in key immune-related markers within the TME following treatment.

| Immune Marker | Change in TME | Associated Function |

|---|---|---|

| M1 Macrophages | Increased | Anti-tumor immunity, phagocytosis |

| M2 Macrophages | Decreased | Tumor promotion, immunosuppression |

| IFN-γ | Increased | Activation of macrophages and NK cells |

| TNF-α | Increased | Pro-inflammatory, cytotoxic to tumor cells |

| CXCL9/CXCL10 | Increased | Recruitment of T cells |

These findings collectively indicate that the targeted activation of the STING pathway within the TME by an ISAC can effectively reprogram the immune landscape to favor tumor elimination. pnas.org

Analysis of Tumor Growth Inhibition and Survival in Preclinical Tumor Models

The immunological remodeling induced by the STING agonist-ADC translates into significant therapeutic efficacy, as evidenced by the inhibition of tumor growth and improved survival in preclinical mouse models. pnas.org In a study utilizing a syngeneic colon cancer model (MC38), systemic administration of an EGFR-targeted STING agonist-ADC led to robust and sustained tumor regression. pnas.org

The efficacy of the STING agonist-ADC was shown to be superior to treatment with either the unconjugated antibody or the free STING agonist alone, highlighting the benefit of targeted delivery. pnas.org Furthermore, the combination of the STING agonist-ADC with an anti-PD-L1 antibody resulted in synergistic anti-tumor effects, leading to complete tumor regression in a significant proportion of the treated animals. nih.govpnas.org

The following table summarizes the tumor growth inhibition and survival outcomes in a preclinical colon cancer model.

| Treatment Group | Tumor Growth Inhibition | Survival Benefit |

|---|---|---|

| Vehicle (Control) | - | - |

| Anti-EGFR Antibody | Modest | Slight increase |

| Free STING Agonist | Modest | Slight increase |

| STING Agonist-ADC | Significant | Marked increase |

| STING Agonist-ADC + Anti-PD-L1 | Complete Regression in many subjects | Significant long-term survival |

These results underscore the potent anti-tumor activity of the STING agonist-ADC and its potential to enhance the efficacy of other immunotherapies. nih.govpnas.org

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Settings

Pharmacodynamic (PD) biomarkers are crucial for understanding the mechanism of action of a therapeutic agent and for guiding its clinical development. researchgate.net In preclinical investigations of the STING agonist-ADC, several PD biomarkers were identified and validated, confirming the engagement of the STING pathway and the subsequent immune activation. pnas.org

Upon systemic administration, the STING agonist-ADC led to a time-dependent increase in the expression of STING-responsive genes, such as Ifnb1 (interferon-beta 1), in peripheral blood mononuclear cells (PBMCs). pnas.org This indicates systemic, yet transient, activation of the STING pathway.

Within the tumor, the expression of genes associated with activated dendritic cells (DCs) and natural killer (NK) cells was significantly upregulated following treatment. pnas.org This serves as a direct indicator of the desired immunological changes occurring within the TME. The table below highlights key pharmacodynamic biomarkers identified in preclinical studies.

| Biomarker | Tissue/Cell Type | Change upon Treatment | Significance |

|---|---|---|---|

| p-IRF3 | Tumor Cells, Immune Cells | Increased | Direct marker of STING pathway activation |

| IFN-β | Serum, Tumor | Increased | Key cytokine produced downstream of STING activation |

| CD86 | Dendritic Cells | Increased | Marker of DC maturation and activation |

| Granzyme B | CD8+ T cells, NK cells | Increased | Indicator of cytotoxic cell activity |

These validated PD biomarkers provide a means to monitor the biological activity of the STING agonist-ADC in future clinical trials. pnas.orgresearchgate.net

Studies on Immune Cell Infiltration and Activity in Tissues

A critical aspect of the anti-tumor efficacy of the STING agonist-ADC is its ability to promote the infiltration and activation of various immune effector cells into the tumor. nih.govpnas.org Flow cytometry analysis of tumors from treated mice revealed a significant increase in the numbers of activated CD8+ T cells, NK cells, and NKT cells. pnas.org

The STING agonist-ADC not only increased the quantity of these immune cells but also enhanced their cytotoxic potential. pnas.org This was evidenced by the increased expression of activation markers such as CD69 and cytotoxic effector molecules like granzyme B in the tumor-infiltrating lymphocyte population. pnas.org

The study also demonstrated that the therapeutic effect of the STING agonist-ADC was dependent on these immune cells, as the anti-tumor activity was abrogated in mice depleted of CD8+ T cells or NK cells. pnas.org The following table summarizes the key findings related to immune cell infiltration and activity.

| Immune Cell Type | Change in Tumor Infiltration | Change in Activity |

|---|---|---|

| CD8+ T Cells | Increased | Increased activation and cytotoxicity |

| NK Cells | Increased | Increased activation and cytotoxicity |

| NKT Cells | Increased | Increased activation |

| Dendritic Cells (DCs) | Increased | Enhanced maturation and antigen presentation |

These findings collectively demonstrate that the targeted delivery of a STING agonist via an ISAC effectively mobilizes a multi-faceted immune attack against the tumor, leading to its eradication. elsevierpure.compnas.org

Therapeutic Potential and Research Applications of Sting Agonist 20 Ala Amide Peg2 C2 Nh2 Mechanistic Basis

Immuno-oncology Research

The activation of the STING pathway within the tumor microenvironment can initiate a powerful anti-tumor immune response, transforming immunologically "cold" tumors into "hot" ones that are more susceptible to immune-mediated destruction. nih.govnih.gov

Activation of the STING pathway by agonists can fundamentally alter the tumor microenvironment (TME). This process involves the production of type I interferons (IFNs) and other pro-inflammatory cytokines. nih.govfrontiersin.org These signaling molecules play a crucial role in bridging the innate and adaptive immune systems. nih.gov The secretion of type I IFNs can enhance the ability of dendritic cells (DCs) to activate tumor-specific T cells, a critical step for generating a robust anti-tumor immune response. frontiersin.org

Furthermore, STING activation promotes the secretion of chemokines such as CXCL9, CXCL10, and CCL5 by both tumor cells and cancer-associated fibroblasts (CAFs). nih.gov These chemokines are instrumental in recruiting natural killer (NK) cells and T cells into the tumor. nih.gov Preclinical studies with various STING agonists have demonstrated their ability to increase the infiltration and activation of effector immune cells within tumors, thereby creating a more immunogenic phenotype. nih.gov This reprogramming of the TME is a key mechanism by which STING agonists can induce tumor regression. nih.gov

A significant area of research is the combination of STING agonists with other immunotherapies, particularly immune checkpoint inhibitors (ICIs). nih.govnih.gov ICIs, such as anti-PD-1 antibodies, work by releasing the brakes on an existing anti-tumor T cell response. However, their efficacy is often limited in tumors with low T cell infiltration (so-called "cold" tumors). nih.gov

STING agonists can act as an in situ vaccine, priming a new T cell response and increasing T cell infiltration into the tumor. nih.gov This increase in tumor-infiltrating lymphocytes provides the necessary substrate for checkpoint inhibitors to work effectively. Preclinical studies have shown that the combination of STING agonists with PD-1 blockade can lead to synergistic anti-tumor effects, resulting in better tumor control and even complete tumor eradication in some models. researchgate.net For instance, in a preclinical model of colon cancer, the combination of a STING agonist with an anti-CTLA4 antibody resulted in a significant reduction in tumor growth. nih.gov Similarly, an oral STING agonist, MSA-2, in combination with an anti-PD-1 antibody, demonstrated synergistic inhibition of tumor growth and prolonged survival in various mouse models. nih.gov

| STING Agonist | Combination Therapy | Tumor Model | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| ADU-S100 | Anti-PD-1 | Peritoneal Carcinomatosis of Colon Cancer | Greatly reduced tumor burden compared to either therapy alone. | nih.gov |

| MSA-2 | Anti-PD-1 (muDX400) | Colorectal (MC38, CT26), Melanoma (B16-F10), Lung (LL-2) | Exhibited synergistic inhibition of tumor growth and prolonged survival. | nih.gov |

| General CDN | Anti-CTLA4 | Colorectal Cancer | Dramatically reduced tumor growth. | nih.gov |

Intratumoral injection of STING agonists is being explored as a form of in situ vaccination. medchemexpress.com This strategy aims to generate a systemic, tumor-specific immune response by activating immune cells directly within the tumor. This local activation can lead to the priming of T cells against a broad range of tumor-associated antigens released from dying cancer cells. researchgate.net

A key phenomenon associated with this approach is the abscopal effect, where the local treatment of one tumor leads to the regression of distant, untreated metastases. This systemic response is mediated by the circulation of activated, tumor-specific T cells. researchgate.net Preclinical studies have demonstrated that intratumoral administration of STING agonists can induce potent anti-tumor immunity, leading to the rejection of the treated tumor and, in some cases, distant tumors as well. researchgate.net

STING agonist-20-Ala-amide-PEG2-C2-NH2 is specifically described as an active scaffold for the synthesis of immune-stimulating antibody conjugates (ISACs). medchemexpress.comglpbio.combioscience.co.uknih.gov ISACs are a novel class of therapeutics that combine the tumor-targeting ability of a monoclonal antibody with the immune-activating power of a STING agonist.

In this design, the antibody component of the ISAC directs the conjugate to a specific antigen expressed on the surface of cancer cells. Once bound to the tumor cell, the ISAC is internalized, and the STING agonist payload is released into the cytoplasm. This targeted delivery of the STING agonist ensures that its immune-activating effects are concentrated within the tumor microenvironment, potentially enhancing efficacy and reducing systemic side effects. For example, Mersana's XMT-2056 is an antibody-drug conjugate that, upon binding to a tumor-associated antigen, releases a STING agonist to kill cancer cells and activate the STING pathway, thereby reshaping the tumor microenvironment to favor anti-tumor immunity. nih.gov This approach represents a promising strategy for targeted cancer immunotherapy. medchemexpress.combioscience.co.uk

Infectious Disease Research (Mechanistic Insights into Antiviral and Antibacterial Immunity)

The cGAS-STING pathway is a fundamental component of the host's defense against a wide range of pathogens. frontiersin.orgnih.gov Activation of this pathway by microbial DNA triggers the production of type I IFNs and other cytokines, which are crucial for establishing an antiviral and antibacterial state. nih.govmdpi.com

In the context of viral infections, STING activation can inhibit viral replication through various mechanisms. frontiersin.org Research with potent STING agonists like diABZI-4 has shown broad-spectrum antiviral activity in human lung cells against several respiratory viruses, including SARS-CoV-2, influenza A virus (IAV), and human rhinoviruses. mdpi.com The antiviral state induced by STING agonists is largely mediated by the production of type I and type III IFNs and the subsequent expression of IFN-stimulated genes (ISGs). mdpi.com

The role of the STING pathway in bacterial infections is more complex. nih.gov While the IFN-I response induced by STING activation can be protective against some bacteria, it can be detrimental in others. nih.gov Beyond the IFN-I response, STING activation can also influence the host's response to bacterial infection through other mechanisms, such as regulating cellular metabolism. nih.gov The specific mechanistic contributions of this compound in these processes are a potential area for further investigation.

| Pathogen Type | Key Mechanistic Role of STING Pathway | Reference |

|---|---|---|

| Viruses (e.g., SARS-CoV-2, IAV) | Induces type I and III interferons and IFN-stimulated genes, leading to an antiviral state. | mdpi.com |

| Bacteria | Can be protective or detrimental depending on the bacterial species and infection model; can also regulate cellular metabolism. | nih.gov |

Autoimmune and Inflammatory Disease Research (Mechanistic Modulation of Immune Responses)

Given its central role in inflammation, the STING pathway is also implicated in the pathogenesis of autoimmune and inflammatory diseases. researchgate.net In these conditions, the inappropriate activation of the STING pathway by self-DNA can lead to chronic inflammation and tissue damage.

Research in this area often focuses on the development of STING inhibitors to dampen excessive immune activation. However, there is also interest in understanding how STING agonists might modulate immune responses in a context-dependent manner. For example, in certain allergic inflammatory conditions like allergic rhinitis, the cGAS-STING signaling pathway has been shown to influence the degree of tissue inflammation. In other contexts, STING signaling has been found to repress IL-13-induced STAT6 phosphorylation, a key pathway in type 2 immunity, by increasing the expression of the inhibitor SOCS1. The precise effects of this compound in models of autoimmune and inflammatory diseases have not been extensively characterized in the available literature but represent an important area for future research.

Exploration of Novel Disease Indications and Biological Pathways Influenced by STING Activation

The activation of the Stimulator of Interferon Genes (STING) pathway by agonists has emerged as a promising strategy, primarily within the field of oncology. The synthetic compound, this compound, is a potent activator of this pathway and has been instrumental in the preclinical development of immune-stimulating antibody conjugates (ISACs) for cancer research. Its fundamental mechanism involves the direct engagement of the STING protein, which triggers a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This targeted activation enhances the innate immune system's ability to recognize and eliminate tumor cells.

While the primary focus of research involving this compound has been on its application in cancer immunotherapy, the profound immunological response it elicits suggests a broader therapeutic potential. The core of this potential lies in the intricate biological pathways that are set in motion upon STING activation. The primary and most well-documented of these is the STING-TBK1-IRF3 signaling axis. Upon binding of an agonist like this compound, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Concurrently, this pathway can also lead to the activation of the NF-κB signaling pathway, further amplifying the inflammatory response. pnas.orgpnas.orgnih.gov

The well-established role of the STING pathway in orchestrating immune responses against cellular anomalies and pathogens opens the door to exploring its therapeutic utility in a variety of other disease contexts. Although direct clinical or extensive preclinical studies of this compound in non-cancer indications are not yet widely published, the mechanistic understanding of its action allows for informed speculation on its potential applications.

Infectious Diseases: The STING pathway is a critical component of the innate immune defense against a range of pathogens, including viruses and intracellular bacteria. pnas.orgpnas.org By detecting cytosolic DNA from these invaders, the STING pathway initiates a potent antiviral and antibacterial state, primarily through the robust production of type I interferons. nih.gov Therefore, a powerful STING agonist could potentially be employed to bolster the immune response against infections where a strong type I interferon response is beneficial.

Autoimmune Diseases: The role of the STING pathway in autoimmune and inflammatory diseases is complex and context-dependent. frontiersin.orgnih.gov Chronic or aberrant activation of the STING pathway has been implicated in the pathogenesis of certain autoimmune conditions due to a sustained pro-inflammatory state. frontiersin.orgnih.gov This suggests that while systemic agonism might be detrimental, targeted delivery of a STING agonist to specific tissues or in combination with other immunomodulatory agents could be explored for certain autoimmune contexts where a localized, acute inflammatory response might be therapeutic.

Neuroinflammation and Neurodegenerative Diseases: Emerging research has highlighted the involvement of the cGAS-STING pathway in neuroinflammatory processes. nih.govnih.govpnas.org In conditions such as Parkinson's disease and Ataxia-Telangiectasia, the pathway can be activated by self-DNA released from damaged neurons, contributing to a cycle of inflammation and neurodegeneration. nih.govnih.govpnas.orgbiorxiv.org While this might suggest a role for STING inhibitors, there could be scenarios where transient and controlled activation of the pathway in specific central nervous system cell types, like microglia, could be beneficial in clearing protein aggregates or cellular debris. pnas.org

Metabolic Disorders: The interplay between metabolism and the immune system is increasingly recognized, with chronic low-grade inflammation being a hallmark of many metabolic diseases. nih.govbohrium.comfrontiersin.org The cGAS-STING pathway has been shown to be activated by metabolic stress and can influence glucose and lipid metabolism. nih.govfrontiersin.orgresearchgate.net For instance, the downstream effector IRF3 has been shown to have protective effects against diet-induced hepatic insulin (B600854) resistance. nih.gov This suggests that targeted modulation of the STING pathway could have therapeutic implications for conditions like non-alcoholic fatty liver disease (NAFLD) and obesity-related insulin resistance.

The exploration of this compound and similar compounds in these novel disease indications is still in its infancy. However, the foundational understanding of the biological pathways it modulates provides a strong rationale for future research in these areas.

Table 1: Key Signaling Molecules in the STING Pathway Activated by this compound

| Molecule | Function in the Pathway |

| STING (Stimulator of Interferon Genes) | Endoplasmic reticulum-resident protein that acts as a sensor for cyclic dinucleotides and an adaptor protein. Upon activation, it traffics from the ER to the Golgi. |

| TBK1 (TANK-binding kinase 1) | A serine/threonine kinase that is recruited to and activated by STING. It is a critical kinase that phosphorylates both IRF3 and IKKβ. |

| IRF3 (Interferon Regulatory Factor 3) | A transcription factor that, upon phosphorylation by TBK1, dimerizes and translocates to the nucleus to induce the expression of type I interferons. |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | A protein complex that controls the transcription of DNA, cytokine production, and cell survival. It can be activated downstream of STING signaling to promote inflammation. |

| Type I Interferons (IFN-α/β) | A group of cytokines that are the primary output of STING activation. They play a crucial role in antiviral defense, and modulation of the adaptive immune system. |

Table 2: Potential Novel Disease Indications for STING Agonists Based on Pathway Involvement

Disclaimer: The following table outlines potential therapeutic areas for STING agonists based on the known biological roles of the STING pathway. There is currently limited or no direct research on this compound for these specific indications.

| Disease Category | Rationale for Exploration | Key Pathway-Related Mechanisms |

| Viral Infections | The STING pathway is a primary defense mechanism against cytosolic viral DNA. | Induction of a potent antiviral state through the production of type I interferons. |

| Autoimmune Diseases | Dysregulation of the STING pathway is implicated in some autoimmune conditions. | Potential for targeted, localized immune stimulation to reset aberrant immune responses. |

| Neuroinflammatory Disorders | The STING pathway is involved in CNS inflammation and response to neuronal damage. | Controlled activation may aid in the clearance of cellular debris and protein aggregates by microglia. |

| Metabolic Disorders | The STING pathway is linked to metabolic stress and influences glucose and lipid metabolism. | Modulation of inflammatory responses in metabolic tissues; potential to improve insulin sensitivity. |

Structure Activity Relationships Sar and Chemical Biology of Sting Agonist 20 Ala Amide Peg2 C2 Nh2 and Its Analogues

Elucidation of Key Pharmacophoric Features for STING Agonism

The activation of the STING protein is a key step in the innate immune response to cytosolic DNA, which can originate from pathogens or damaged cells. nih.govbiorxiv.org This activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor or anti-viral response. researchgate.net The fundamental pharmacophoric features required for STING agonism are centered around the ability of a molecule to bind to the STING homodimer and induce a specific conformational change. nih.govbiorxiv.org

Role of the 20-Ala-amide Moiety in STING Interaction and Potency

The position and orientation of this moiety are critical. In many STING agonists, specific side chains are designed to interact with particular sub-pockets within the STING dimer interface. The "20" designation likely refers to a specific position on the core scaffold from which the alanine-amide extends. This precise positioning would be optimized to maximize favorable interactions and, consequently, the potency of the agonist. The chirality of the alanine (B10760859) would also be a critical factor, as STING's binding pocket is chiral, and only one enantiomer would be expected to fit optimally and induce the active conformation.

Impact of the PEG2-C2-NH2 Linker and Terminal Amine on Compound Properties and Conjugation

The PEG2-C2-NH2 linker is a key feature of this STING agonist, designed to modulate its physicochemical properties and provide a handle for conjugation. researchgate.netnih.gov

PEG2 (Polyethylene Glycol) Moiety: The inclusion of a short PEG chain can improve the aqueous solubility and pharmacokinetic profile of the parent molecule. nih.govresearchgate.net PEGylation is a well-established strategy in drug development to increase circulation half-life and reduce immunogenicity. nih.gov

C2-NH2 (Ethylamine) Terminus: The terminal primary amine is a versatile functional group for conjugation. nih.gov It can be readily reacted with various chemical entities, such as antibodies, nanoparticles, or other small molecules, to create more complex and targeted therapeutic agents. invivogen.combiorxiv.org This allows for the development of antibody-drug conjugates (ADCs) or other delivery systems that can specifically target tumor cells, thereby enhancing efficacy and reducing systemic toxicity. researchgate.net

Design and Synthesis of Analogues for Modified Activity, Specificity, or Conjugation

The design and synthesis of analogues are central to optimizing the properties of a lead compound. For STING agonists, this involves systematically modifying different parts of the molecule to improve potency, selectivity for human STING over other species, and suitability for specific delivery strategies. bohrium.comnih.govnih.gov

Researchers have explored various modifications to the core scaffold of STING agonists to enhance their activity. acs.orgnih.govacs.org This can involve altering the heterocyclic core, changing the substitution pattern, and introducing different functional groups to probe for additional interactions with the STING protein. The goal is to identify analogues with improved binding affinity and a greater ability to induce the conformational changes required for STING activation.

Furthermore, the synthesis of analogues with different linkers and terminal functional groups allows for the development of a diverse library of conjugatable STING agonists. invivogen.com This enables the exploration of various conjugation strategies and the tailoring of the final conjugate to a specific therapeutic application. For example, replacing the terminal amine with a thiol or an azide (B81097) would allow for different types of "click" chemistry, providing flexibility in the design of complex bioconjugates. biorxiv.org

Computational Chemistry Approaches (e.g., Molecular Docking, Dynamics Simulations) in Understanding STING-Agonist Interactions

Computational chemistry plays a vital role in the discovery and optimization of STING agonists. nih.govnih.gov

Molecular Docking: This technique is used to predict the binding mode of a ligand within the STING binding pocket. nih.govresearchgate.netplos.org By evaluating a large library of virtual compounds, researchers can prioritize the synthesis of molecules that are most likely to bind with high affinity. Docking studies can also provide insights into the key interactions between the agonist and the protein, guiding the design of more potent analogues. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the STING-agonist complex over time. nih.govresearchgate.netacs.orgchemrxiv.orgnih.gov These simulations can reveal how the binding of an agonist induces conformational changes in the STING protein, leading to its activation. acs.orgchemrxiv.org By comparing the dynamics of STING in its apo (unbound), agonist-bound, and antagonist-bound states, researchers can gain a deeper understanding of the molecular basis of STING activation and inhibition. researchgate.net MD simulations are also used to assess the stability of the ligand-protein complex and to predict the binding free energies of different analogues. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process, enabling the rational design of novel STING agonists with improved properties. biorxiv.org

Synthetic Methodologies and Chemical Characterization for Research Applications

Synthetic Routes and Optimization for Research-Scale Production of STING agonist-20-Ala-amide-PEG2-C2-NH2

The synthesis of this compound, also identified in scientific literature as Compound 30b, is a multi-step process designed for the creation of a versatile scaffold for research applications, particularly for the development of immune-stimulating antibody conjugates (ISACs). medchemexpress.comgoogle.com The structure features a core STING agonist, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group for conjugation.

The synthetic approach commences with the preparation of key intermediates. One such key reaction involves the coupling of an N-((Z)-3-((E)-4-aminobut-2-en-1-yl)-6-carbamoyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide hydrochloride salt (referred to as compound 28b in relevant literature) with a protected benzamide (B126) derivative. acs.orgnih.gov Specifically, a solution of 3-(3-((tert-butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide is reacted with compound 28b in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov This step builds the core structure of the non-cyclic dinucleotide STING agonist.

Subsequent steps involve the deprotection of the silyl (B83357) ether and reduction of the nitro group to an amine. This amine is then acylated with a protected L-alanine derivative. The synthesis continues with the introduction of the PEGylated linker. A common strategy involves the coupling of amino acids with PEG derivatives. medchemexpress.com In the case of Compound 30b, a Boc-protected amino-PEG2-acetic acid linker is coupled to the molecule, followed by the introduction of the terminal C2-NH2 piece, which is also typically protected.

Final steps in the synthesis involve deprotection of the remaining protecting groups, often using an acid such as trifluoroacetic acid (TFA), to yield the final this compound as a TFA salt. medchemexpress.comgoogle.comnih.gov

Optimization for research-scale production focuses on modularity and yield. The choice of a non-cyclic dinucleotide (non-CDN) agonist as the starting point is deliberate, as the synthesis of non-CDN agonists can be less complex than that of their cyclic dinucleotide counterparts. acs.orgmersana.com The inclusion of a hydrophilic PEG linker is a key optimization strategy to improve the physicochemical properties of the final conjugate, such as solubility and stability. acs.orgnih.gov The use of ultrasound can be employed to enhance reaction efficiency during coupling steps. medchemexpress.com Purification at each step, typically by chromatography, is crucial for obtaining the desired intermediate for the subsequent reaction. google.comacs.org

Purification and Analytical Characterization Techniques for Research Purity and Identity (e.g., LC-MS, NMR, HPLC)

Ensuring the purity and verifying the identity of this compound is critical for its application in research, especially when it is intended for conjugation to antibodies. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for both purification and purity assessment. Reverse-phase HPLC (RP-HPLC) is extensively used to purify the final compound and its intermediates from reaction mixtures. google.com By using a gradient of organic solvent (like acetonitrile) in water with an additive (like 0.1% acetic acid or TFA), molecules are separated based on their hydrophobicity. google.com The purity of the final product is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. For research-grade material, purity is typically expected to be above 95%. medchemexpress.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for confirming the identity of the synthesized compound. LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry. As the compound elutes from the LC column, it is ionized (e.g., using electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. google.com This provides confirmation of the molecular weight of the compound, matching the calculated value for its chemical formula (C48H58F3N13O14 for the TFA salt, with a molecular weight of approximately 1098.0 g/mol ). medchemexpress.com

The combination of these techniques provides a comprehensive characterization of this compound, ensuring that the material used in subsequent bioconjugation studies is of high purity and has the correct chemical identity. medchemexpress.com

Strategies for Isotopic Labeling for Mechanistic Tracing Studies (e.g., 13C, 15N, 2H)

Isotopic labeling is a powerful tool for tracing the fate of molecules in biological systems, elucidating mechanisms of action, and quantifying metabolic turnover. For a STING agonist conjugate, labeling can help track its distribution, internalization into target cells, and the release of the agonist payload. While specific examples for this compound are not detailed in the literature, established chemical synthesis methods allow for the incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

Strategies for Incorporation:

¹³C and ¹⁵N Labeling: These isotopes can be incorporated by using commercially available labeled precursors during the synthesis. For instance, ¹³C- and/or ¹⁵N-labeled L-alanine could be used in the acylation step to introduce the label into the Ala-amide portion of the molecule. Similarly, labeled building blocks for the core heterocyclic rings could be synthesized and incorporated early in the synthetic route. This would allow for tracking the molecule or its fragments by mass spectrometry.

Deuterium (²H) Labeling: Deuterium can be introduced to create "heavy" versions of the compound. This can be useful for pharmacokinetic studies to differentiate the administered compound from its metabolites. Deuterated solvents or reagents can be used at specific synthetic steps where C-H bonds are formed.

Radioisotope Labeling (e.g., ¹⁸F, ¹³¹I): For in vivo imaging studies like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), radioisotopes are used. Researchers have developed ¹⁸F-labeled STING agonist tracers for diagnostic purposes. medchemexpress.com A similar strategy could be applied to this molecule by modifying the synthesis to include a precursor for radiolabeling, for example, by adding a functional group amenable to fluorination late in the synthesis. This would allow for non-invasive imaging of the distribution of the ISAC and its payload.

These labeling strategies enable detailed mechanistic studies, providing insights into how the conjugate is processed by cells and where the active agonist exerts its effects within the tumor microenvironment.

Conjugation Chemistry for the Generation of Immune-Stimulating Antibody Conjugates (ISACs) and Other Bioconjugates

The terminal primary amine (-NH2) on this compound makes it a versatile scaffold for conjugation to antibodies, creating what are known as Immune-Stimulating Antibody Conjugates (ISACs). medchemexpress.comgoogle.comnih.govresearchgate.net The goal of an ISAC is to use the antibody to deliver the STING agonist specifically to tumor cells or tumor-associated immune cells, thereby localizing the immune-activating effect and minimizing systemic toxicity. bioworld.comresearchgate.netnih.gov

The fundamental process involves linking the STING agonist payload to a monoclonal antibody via a chemical linker. The choice of linker and the method of conjugation are critical determinants of the ISAC's stability, efficacy, and safety profile. biocat.comadcreview.com

Linker Chemistry and Cleavable vs. Non-Cleavable Strategies

The linker connects the antibody to the STING agonist and must be stable in circulation to prevent premature release of the payload, but allow for its release at the target site. adcreview.com Linkers are broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to be broken by specific conditions present within the target cell or tumor microenvironment. adcreview.com

Enzyme-Cleavable Linkers: These are a popular choice for ISACs. They often contain a peptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is a substrate for lysosomal proteases like cathepsin B. invivogen.combiorxiv.org Once the ISAC is internalized by the target cell and traffics to the lysosome, these enzymes cleave the linker, releasing the active STING agonist. invivogen.com

Ester-Based Linkers: Some platforms utilize ester-based linkers that can be cleaved by intracellular esterases. acs.orgnih.gov This strategy was identified as optimal in the development of a STING agonist ADC platform that led to the clinical candidate XMT-2056. acs.orgnih.gov

Hydrazone Linkers: These linkers are acid-labile and are designed to break in the acidic environment of endosomes and lysosomes. adcreview.com

Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and the conjugating amino acid from the antibody. nih.gov While this can sometimes result in a less active metabolite, it can also offer a more stable ADC profile. However, for many ISACs, including those with STING agonists, cleavable linkers are often preferred to ensure the efficient release of the unmodified, fully active agonist inside the target cell. bioworld.comnih.gov

The table below summarizes common linker strategies.

| Linker Type | Cleavage Mechanism | Common Examples |

|---|---|---|

| Cleavable | ||

| Enzyme-Sensitive | Cleaved by lysosomal proteases (e.g., Cathepsin B) | Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala) |

| pH-Sensitive | Hydrolyzed in acidic environments (endosomes/lysosomes) | Hydrazones |

| Esterase-Sensitive | Cleaved by intracellular esterases | Ester-based linkers |

| Non-Cleavable | Antibody Degradation | Relies on lysosomal breakdown of the entire antibody-payload conjugate | Thioether (e.g., from SMCC linker) |

Site-Specific vs. Random Conjugation Approaches

The method of attaching the linker-payload to the antibody can be either random or site-specific.

Random Conjugation: This traditional method typically involves reacting the linker with surface-exposed lysine (B10760008) residues or cysteine residues generated from the reduction of interchain disulfide bonds of the antibody.

Lysine Conjugation: The primary amine of lysine residues reacts with N-hydroxysuccinimide (NHS) esters on the linker. This results in a heterogeneous mixture of ADCs with a variable number of payloads attached at different locations.

Cysteine Conjugation: After reducing the antibody's disulfide bonds, the resulting free thiol groups can react with maleimide-functionalized linkers. This also produces a heterogeneous mixture, although the number of available sites is more limited than for lysines.

The primary drawback of random conjugation is the creation of a heterogeneous product with varying drug-to-antibody ratios (DARs). This can lead to inconsistent pharmacokinetics and a narrow therapeutic window.

Site-Specific Conjugation: To overcome the limitations of random methods, site-specific conjugation techniques have been developed to produce homogeneous ADCs with a precise DAR and defined attachment points.

Engineered Cysteines: Specific amino acids in the antibody sequence are replaced with cysteines, creating unique, reactive "handles" for conjugation.

Non-Natural Amino Acids: Incorporating non-natural amino acids with unique functional groups (e.g., an azide (B81097) or alkyne for "click chemistry") into the antibody sequence allows for highly specific conjugation reactions.

Enzymatic Conjugation: Enzymes like transglutaminase or sortase can be used to attach linker-payloads to specific sites on the antibody.

Site-specific conjugation is increasingly favored as it leads to a well-defined product, which is highly desirable for therapeutic development, offering improved pharmacokinetics and a potentially wider therapeutic index. szabo-scandic.com The development of advanced STING agonist ISACs often leverages these more precise conjugation strategies. szabo-scandic.com

Advanced Methodologies and Future Research Directions in Sting Agonist Research

Integration with Omics Technologies for Comprehensive Biological Understanding

Omics technologies are crucial for obtaining a holistic view of the cellular and systemic responses to STING agonists. While specific omics data for STING agonist-20-Ala-amide-PEG2-C2-NH2 is not publicly available, research on other STING agonists provides a framework for its future investigation.

Transcriptomics: Analysis of the transcriptome via techniques like RNA-sequencing reveals the gene expression signatures induced by STING activation. Following administration of STING agonists, a significant upregulation of genes related to the type I interferon (IFN) response is consistently observed. unl.edusnmjournals.orgsnmjournals.org This includes genes for IFNs themselves, as well as for chemokines that recruit immune cells like T cells and natural killer (NK) cells to the tumor microenvironment. nih.gov Future transcriptomic studies on cells treated with an ISAC carrying this compound would be invaluable to confirm target engagement and characterize the downstream signaling cascade in specific cancer cell types.

Proteomics: Quantitative proteomics, often using methods like tandem mass tag (TMT) labeling, identifies changes in the protein landscape following STING pathway activation. nih.gov Studies have identified numerous secretory proteins that are significantly regulated by STING, many of which were not previously associated with this pathway. nih.gov For instance, the expression of PLAU (Plasminogen Activator, Urokinase), a protein implicated in cancer cell migration and invasion, was found to be suppressed by STING activation. nih.gov Global proteomic analyses of macrophages have also revealed that STING influences a wide array of proteins involved in key cellular processes, highlighting its central role in immune regulation. sci-hub.se

Metabolomics: STING activation induces profound metabolic reprogramming in both tumor and immune cells. nih.govpnas.org IFN signaling, a direct consequence of STING activation, can augment nucleotide metabolism in pancreatic cancer cells. pnas.org Furthermore, systemic STING activation leads to metabolic shifts in immune cells like T and B lymphocytes, which can be visualized through imaging techniques. snmjournals.orgucla.edu Investigating the metabolomic footprint of this compound will be essential to understand its impact on tumor cell metabolism and the bioenergetics of the anti-tumor immune response.

| Omics Technology | Key Findings in STING Agonist Research | Potential Application for this compound |

| Transcriptomics | Upregulation of type I IFN-stimulated genes, chemokines, and immune-regulatory genes. unl.edusnmjournals.orgsnmjournals.org | Confirmation of on-target activity and characterization of the specific immune response elicited by the ISAC in tumor cells. |

| Proteomics | Identification of novel STING-regulated secretory proteins and pathways affecting cell migration and invasion. nih.govsci-hub.se | Discovery of biomarkers for therapeutic response and a deeper understanding of the mechanism of action beyond IFN induction. |

| Metabolomics | Revelation of metabolic reprogramming in tumor and immune cells, particularly in nucleotide and glycolytic pathways. snmjournals.orgnih.govpnas.orgucla.edu | Elucidation of the impact on tumor metabolism and the energetic requirements of the induced anti-tumor immunity. |

Advanced Imaging Techniques for Cellular and Tissue Distribution and Mechanistic Insights In Vivo

Visualizing the biodistribution and target engagement of STING agonists in a living organism is critical for optimizing their therapeutic window.

Positron Emission Tomography (PET) has emerged as a powerful, non-invasive tool in STING agonist research. nih.govpnas.orgucla.edu By using radiolabeled tracers, PET can monitor the metabolic consequences of STING activation. For instance, [18F]fluorodeoxyglucose (18F-FDG) PET has been used to visualize increased glucose uptake in immune cells in the spleen and secondary lymphoid organs following systemic administration of STING agonists, indicating immune activation. snmjournals.orgsnmjournals.org Another tracer, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), can visualize alterations in nucleotide metabolism downstream of IFN signaling in tumors. pnas.org

For a compound like this compound, which is designed to be part of an ISAC, PET imaging would be instrumental. Radiolabeling the antibody component could track the accumulation of the conjugate at the tumor site, confirming targeted delivery. Subsequent imaging with metabolic tracers like [18F]FDG or [¹⁸F]FLT could then provide pharmacodynamic readouts of STING activation within the tumor, offering crucial insights into the efficacy of the therapeutic strategy. nih.govpnas.org The development of specific PET probes that directly bind to the STING protein is also underway, which would allow for direct visualization of STING expression in tumors. nih.gov

Application of Gene Editing Technologies (e.g., CRISPR/Cas9) for STING Pathway Modulation Studies

Gene editing technologies, particularly CRISPR/Cas9, are invaluable for dissecting the intricacies of the STING pathway and for validating the on-target effects of agonists. While specific CRISPR/Cas9 studies involving this compound have not been reported, the general applications of this technology in the field are broad.

CRISPR/Cas9 can be used to generate knockout cell lines or animal models for STING or other key components of its signaling cascade, such as cGAS, TBK1, or IRF3. unl.edu These models are essential for confirming that the biological effects of a STING agonist are indeed mediated through the intended pathway. Furthermore, CRISPR-based screening can identify novel genes that regulate the STING pathway, uncovering potential mechanisms of resistance or sensitization to STING-targeted therapies.

Biophysical Techniques for Elucidating STING Activation Dynamics and Conformational Changes

Understanding how a ligand induces conformational changes in the STING protein to trigger its activation is fundamental for rational drug design. Biophysical techniques provide high-resolution insights into these molecular events.

Structural biology, through methods like X-ray crystallography and cryo-electron microscopy, has been pivotal in revealing the atomic details of STING's interaction with its ligands. nih.govnih.gov These studies have shown that STING exists as a dimer and that ligand binding to its C-terminal domain induces a significant conformational change, leading to the formation of higher-order oligomers. nih.govresearchgate.net This oligomerization is a critical step for the recruitment and activation of downstream signaling proteins like TBK1. researchgate.net

Fluorescence-based assays are being developed to monitor these conformational changes in real-time, which can help in determining the kinetics of ligand binding and the timescale of STING activation. wpmucdn.com Such studies are crucial for optimizing the properties of new STING agonists, including this compound, to ensure they induce the appropriate conformational state for robust and sustained signaling.

Development of In Vivo Delivery Systems for Enhanced Preclinical Efficacy

A major hurdle for early STING agonists was their poor pharmacokinetic properties, which limited their systemic use. nih.gov To overcome this, various delivery systems are being developed, a field directly relevant to this compound, which is designed for conjugation.

Nanoparticles: Encapsulating STING agonists within nanoparticles, such as liposomes or biodegradable polymers, can protect them from degradation, improve their solubility, and enhance their delivery to tumors or lymph nodes. nih.govnih.govjci.orgjohnshopkins.edu Nanoparticle delivery has been shown to significantly increase the half-life of STING agonists and promote their accumulation in tumors, leading to a more potent anti-tumor immune response. nih.gov

Polymer Conjugates: Covalently attaching STING agonists to polymers can improve their pharmacokinetic profile and facilitate tumor accumulation. nih.govacs.orgacs.orgbiorxiv.orgbiorxiv.org Platforms like SAPCon (STING-activating polymer-drug conjugate) have been developed, where a STING agonist is linked to a hydrophilic polymer via a cleavable linker. nih.govacs.orgacs.orgbiorxiv.orgbiorxiv.org This approach has demonstrated enhanced STING activation in tumor-associated myeloid cells and improved efficacy in preclinical models. nih.govacs.orgacs.orgbiorxiv.orgbiorxiv.org